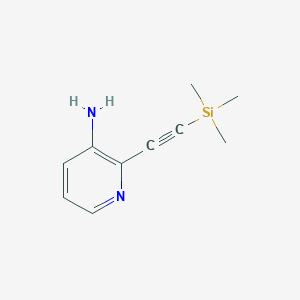

2-((Trimethylsilyl)ethynyl)pyridin-3-amine

Description

2-((Trimethylsilyl)ethynyl)pyridin-3-amine (CAS: 947330-64-5, molecular formula: C₁₀H₁₄N₂Si, molecular weight: 190.32 g/mol) is a pyridine derivative featuring a trimethylsilyl-protected ethynyl group at the 2-position and an amine group at the 3-position of the pyridine ring . This compound is commercially available with a purity of ≥95% and is cataloged under MFCD12922741 . Its structure combines the electron-rich pyridine core with a sterically bulky trimethylsilyl (TMS) ethynyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor chemistry.

Propriétés

IUPAC Name |

2-(2-trimethylsilylethynyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2Si/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVCGGQBMJGLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trimethylsilyl)ethynyl)pyridin-3-amine typically involves the coupling of a trimethylsilylacetylene with a halogenated pyridine derivative under Sonogashira coupling conditions . The reaction is usually catalyzed by a palladium complex in the presence of a copper co-catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

2-((Trimethylsilyl)ethynyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like triethylamine, and various nucleophiles and electrophiles . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .

Applications De Recherche Scientifique

2-((Trimethylsilyl)ethynyl)pyridin-3-amine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-((Trimethylsilyl)ethynyl)pyridin-3-amine involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes . The ethynyl moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to target molecules . The amine group can form hydrogen bonds and ionic interactions, further modulating the compound’s activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Hydroxyl vs. Amine Substituents

- This compound may serve as a precursor for further functionalization via Mitsunobu or alkylation reactions .

Halogen-Substituted Derivatives

- 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine (CAS: 1203499-68-6): Incorporation of bromo and chloro substituents increases molecular weight (MW: ~327.6 g/mol) and enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The halogen atoms act as leaving groups, facilitating aryl-aryl bond formation .

- 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine : The chloro group at the 2-position may sterically hinder nucleophilic attacks at the adjacent ethynyl group, influencing regioselectivity in reactions .

Positional Isomerism

Functional Group Modifications

Electron-Withdrawing Groups

- 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine : The trifluoromethyl (-CF₃) group at the 5-position is strongly electron-withdrawing, reducing the amine’s basicity and enhancing metabolic stability, a desirable trait in drug candidates .

Methoxy and Dimethoxymethyl Groups

Comparative Data Table

Activité Biologique

2-((Trimethylsilyl)ethynyl)pyridin-3-amine, a compound featuring a pyridine ring substituted with a trimethylsilyl ethynyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H13N, with a molecular weight of 175.23 g/mol. The compound can be synthesized through various methods, including Sonogashira coupling reactions, which involve the reaction of a pyridine derivative with a trimethylsilyl acetylene under palladium catalysis.

Synthetic Route Example

One common synthetic route involves the following steps:

- Preparation of Pyridine Derivative : Start with 2-bromo-3-pyridine.

- Sonogashira Reaction : React the pyridine derivative with trimethylsilylacetylene using Pd(PPh₃)₂Cl₂ as a catalyst.

- Deprotection : Remove the trimethylsilyl group post-reaction to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties. For instance, in vitro assays showed that certain derivatives could inhibit viral replication in cell lines infected with Dengue virus (DENV) and other RNA viruses.

| Compound | EC50 (μM) | Virus Type |

|---|---|---|

| This compound | 0.96 | DENV |

| Related Compound A | 0.35 | HCV |

| Related Compound B | 0.21 | TMV |

Anticancer Activity

In addition to antiviral effects, this compound has shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | ROS Induction |

| HeLa (Cervical Cancer) | 7.5 | Apoptosis Activation |

Case Studies

Several case studies highlight the biological implications of this compound:

- Study on Viral Inhibition : A study published in MDPI reported that derivatives of pyridine compounds, including this compound, exhibited potent inhibition against DENV with an EC50 value of 0.96 μM, indicating its potential as an antiviral agent .

- Cancer Cell Line Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis at concentrations lower than those required for non-cancerous cells .

The proposed mechanism of action for this compound includes:

- Inhibition of Viral Replication : The compound may disrupt viral RNA synthesis or assembly.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways by increasing ROS levels and modulating Bcl-2 family proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.